molecular formula C9H12ClN B1337177 N-Methyl 3-chlorophenethylamine CAS No. 52516-20-8

N-Methyl 3-chlorophenethylamine

Cat. No.: B1337177
CAS No.: 52516-20-8
M. Wt: 169.65 g/mol
InChI Key: ZAIUACXHBBABJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl 3-chlorophenethylamine (CAS 52516-20-8) is a synthetic phenethylamine derivative of interest in scientific and pharmacological research for studying the structure-activity relationships (SAR) of psychoactive substances . This compound serves as a key chemical tool for investigating how specific substitutions on the phenethylamine core—such as the addition of a chlorine atom at the 3-position of the phenyl ring and a methyl group on the amine—alter interactions with monoamine transporters in the brain, including the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters . Research on chloro-substituted phenethylamines indicates that such modifications can significantly shift the pharmacological profile of the parent compound, often increasing serotonergic activity, which is a critical area of study for understanding the effects and risks of novel psychoactive substances (NPS) . As part of the phenethylamine class, which includes many central nervous system stimulants, this chemical is used in preclinical settings to evaluate neurochemical and behavioral effects in animal models . It is frequently utilized as a precursor or intermediate in the synthesis of other more complex compounds for research purposes . Handling this material requires strict adherence to safety protocols. This product is intended for research purposes only and is not for human consumption. It is the responsibility of the purchaser to ensure compliance with all local, state, federal, and international regulations regarding the acquisition, use, and disposal of this substance.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-chlorophenyl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-11-6-5-8-3-2-4-9(10)7-8/h2-4,7,11H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIUACXHBBABJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442015
Record name 2-(3-Chlorophenyl)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52516-20-8
Record name 3-Chloro-N-methylbenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52516-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Chlorophenyl)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for N Methyl 3 Chlorophenethylamine

Strategic Approaches to the Chemical Synthesis of N-Methyl 3-chlorophenethylamine

The creation of N-Methyl-3-chlorophenethylamine can be approached through several strategic routes. These pathways are designed to maximize yield, control the placement of functional groups (regioselectivity), and, where necessary, control the three-dimensional arrangement of atoms (stereoselectivity). Modern synthetic chemistry offers a toolbox of catalytic, enzymatic, and solid-phase techniques applicable to this target molecule and its derivatives.

Catalytic Reaction Pathways in this compound Synthesis

Catalytic methods are central to modern organic synthesis, offering efficient and selective pathways. For the synthesis of N-Methyl-3-chlorophenethylamine, catalytic strategies can be employed for both the formation of the core structure and the final N-methylation step.

One prominent strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology for the N-methylation of amines. researchgate.net This process typically uses methanol (B129727) as an inexpensive and sustainable C1 source. researchgate.net A transition metal catalyst, often based on ruthenium or iridium, temporarily "borrows" hydrogen from methanol to form a metal-hydride and an aldehyde intermediate. The primary amine (3-chlorophenethylamine) then reacts with the intermediate formaldehyde (B43269) to form an imine, which is subsequently reduced by the metal-hydride to yield the N-methylated product. researchgate.net This method is highly atom-economical as the only byproduct is water.

Another powerful catalytic approach involves cross-coupling reactions. Photoassisted nickel-catalyzed reductive cross-coupling reactions can form the crucial carbon-carbon bond of the phenethylamine (B48288) backbone. For instance, a reaction between a tosyl-protected alkyl aziridine (B145994) and an aryl iodide (like 1-chloro-3-iodobenzene) can produce the β-phenethylamine scaffold. acs.org Similarly, a dual photo/nickel-catalytic cycle can transform aromatic acids into aryl esters, which are versatile intermediates. researchgate.net A general and highly chemoselective protocol using a combination of organic catalysts can achieve the direct hydroarylation of vinyl amine derivatives with aryl halides, including aryl chlorides, to deliver arylethylamine products with complete regiocontrol. nih.gov

Table 1: Catalytic Systems in Phenethylamine Synthesis

Catalytic Strategy Catalyst Type Reactants Purpose
Borrowing Hydrogen Ruthenium (Ru) or Iridium (Ir) complexes Primary amine, Methanol N-methylation
Reductive Cross-Coupling Nickel (Ni)/Photoredox catalyst Alkyl aziridine, Aryl iodide C-C bond formation
Hydroarylation Organic catalysts (photoredox/hydrogen atom transfer) Vinyl amine derivative, Aryl halide C-C bond formation
Amination Palladium (Pd)-NHC complexes Aryl sulfamate, Amine C-N bond formation

Chemoenzymatic and Enantioselective Synthetic Routes for Phenethylamine Derivatives Relevant to this compound

Chemoenzymatic synthesis combines the selectivity of biological catalysts (enzymes) with the practicality of traditional organic chemistry to produce chiral molecules with high purity. For phenethylamine derivatives, this is particularly relevant for creating single-enantiomer products, which often have distinct biological properties.

Key enzymes in this field include imine reductases (IREDs) and monoamine oxidases (MAOs). nih.gov An enantioselective synthesis could start with a prochiral ketone, such as 3'-chloroacetophenone. This ketone can undergo asymmetric reductive amination using an IRED and an ammonia (B1221849) source to produce (R)- or (S)-3-chlorophenethylamine, depending on the specific enzyme used. This enzymatic step establishes the critical chiral center with high enantiomeric excess. The resulting chiral primary amine can then be N-methylated using standard chemical methods.

Alternatively, a deracemization process can be employed. This would begin with a racemic mixture of 3-chlorophenethylamine. A specific monoamine oxidase can be used to selectively oxidize one of the enantiomers to the corresponding imine, which can then be reduced back to the racemic amine by a non-selective reducing agent. This process enriches the unreacted enantiomer, which can be isolated. nih.gov

Solid-Phase Synthesis Techniques and Their Potential Application in this compound Analog Preparation

Solid-phase synthesis is a powerful technique for rapidly creating large libraries of related compounds (analogs). mdpi.com This methodology involves attaching a starting material to an insoluble polymer support (resin) and then carrying out a series of reactions. The key advantage is that excess reagents and byproducts can be washed away easily, simplifying purification. mdpi.com

For the preparation of N-Methyl-3-chlorophenethylamine analogs, a suitable starting material like a protected 3-chlorophenylalanine could be anchored to a resin (e.g., Rink amide resin). mdpi.com The synthesis could proceed via the following steps:

Immobilization: The carboxylic acid of Fmoc-protected 3-chlorophenylalanine is coupled to the amine-functionalized resin.

Deprotection: The Fmoc protecting group is removed.

Modification (Optional): At this stage, various building blocks could be added to create a library of diverse structures.

Reduction: The amide linkage to the amino acid is reduced to an amine, yielding a resin-bound 3-chlorophenethylamine derivative.

N-Alkylation: The secondary amine on the resin is methylated, for instance, using reductive amination with formaldehyde and a reducing agent.

Cleavage: The final N-methylated analog is cleaved from the solid support using a strong acid, yielding the purified product.

This approach is highly amenable to automation and allows for the systematic modification of the phenethylamine core to explore structure-activity relationships. mdpi.comumn.edu

Precursor Chemistry and Intermediate Derivatization in this compound Synthesis

The success of any synthesis hinges on the availability and manipulation of key starting materials (precursors) and intermediate compounds. The phenethylamine structure is a privileged scaffold in medicinal chemistry, and its substituted derivatives are critical intermediates. wikipedia.orgnih.gov

Investigation of Substituted Phenylethylamines as Key Synthetic Intermediates

Substituted phenylethylamines are a broad class of compounds based on the phenethylamine structure, where hydrogen atoms on the phenyl ring, sidechain, or amino group have been replaced. wikipedia.org These compounds serve as crucial synthetic intermediates for a vast array of more complex molecules, including pharmaceuticals. nih.govresearchgate.net The synthesis of 13C-labelled phenethylamine derivatives for use as internal standards in forensic analysis highlights the importance of having robust synthetic routes to these structures. nih.gov

The synthesis of N-Methyl-3-chlorophenethylamine would typically start from a simpler, commercially available precursor. Potential starting points include:

3-Chlorophenylacetonitrile: This can be reduced to 3-chlorophenethylamine.

3-Chlorobenzaldehyde: This can be converted to 2-(3-chlorophenyl)acetonitrile via the Strecker synthesis or other methods, followed by reduction.

3'-Chloroacetophenone: This ketone can be converted to the target amine via reductive amination.

Table 2: Key Precursors and Intermediates

Precursor/Intermediate Structure Synthetic Utility
3-Chlorobenzaldehyde C₇H₅ClO Can be converted to the corresponding nitrostyrene (B7858105) or cyanohydrin, leading to the phenethylamine backbone.
3-Chlorophenylacetonitrile C₈H₆ClN A direct precursor that can be reduced to 3-chlorophenethylamine.
3'-Chloroacetophenone C₈H₇ClO A ketone that can undergo reductive amination to form the phenethylamine.
3-Chlorophenethylamine C₈H₁₀ClN The immediate precursor to the final product, requiring only N-methylation.

Regioselective Lithiation Reactions in the Synthesis of Substituted Phenylethylamines

Regioselective lithiation is a powerful synthetic tool for the specific functionalization of aromatic rings. The reaction involves the use of an organolithium reagent (like n-butyllithium or sec-butyllithium) to selectively remove a proton from the ring, creating a lithiated intermediate that can then react with an electrophile to introduce a new substituent.

This strategy often relies on a "directing group," an atom or group on the molecule that coordinates to the lithium reagent and directs the deprotonation to a nearby (usually ortho) position. In the context of phenethylamine synthesis, an amide or carbamate (B1207046) group on the ethylamine (B1201723) side chain can serve as an effective directing group. nih.gov For example, the lithiation of N-(2-phenylethyl)isobutyramide in the presence of (-)-sparteine (B7772259) can lead to asymmetric substitution at the benzylic position. nih.gov

While the target molecule N-Methyl-3-chlorophenethylamine has a meta-chloro substituent, which is not typically installed via directed ortho-metalation, the principle is crucial for the synthesis of a wide range of other substituted phenethylamine analogs. This method allows for the precise installation of substituents that might be difficult to introduce using classical electrophilic aromatic substitution reactions, which are governed by the inherent electronic properties of the ring. Chemoenzymatic methods can also be combined with organolithium chemistry; for instance, an enantioenriched amine can be converted to a urea, which then undergoes rearrangement via a configurationally stable benzyllithium (B8763671) intermediate to form new substituted products. nih.gov

Optimization of Synthetic Yield and Purity for Research Applications

The preparation of this compound for research applications necessitates synthetic strategies that not only provide high yields but also ensure the final product is of high purity, free from significant side products or starting materials. Two primary and well-established methodologies for the synthesis of N-methylated phenethylamines are reductive amination and the Eschweiler-Clarke reaction. The optimization of these processes is key to achieving the desired quality and quantity of the target compound.

One common route for the synthesis of this compound involves the reductive amination of a suitable carbonyl compound. This process can be initiated from 3-chlorobenzaldehyde. The aldehyde is first reacted with nitroethane in a Henry reaction to produce 1-(3-chlorophenyl)-2-nitropropene. This intermediate is then reduced to the corresponding primary amine, 2-(3-chlorophenyl)ethylamine.

Alternatively, a more direct reductive amination can be employed starting from 3-chlorophenylacetone and methylamine. youtube.com The reaction proceeds via the formation of an intermediate imine, which is then reduced to the final secondary amine. masterorganicchemistry.com Various reducing agents can be utilized for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. youtube.commasterorganicchemistry.com Sodium cyanoborohydride is often preferred due to its milder nature and its ability to selectively reduce the iminium ion in the presence of the ketone starting material. masterorganicchemistry.com

The optimization of this reaction involves careful control of several parameters. The pH of the reaction medium is critical; a slightly acidic environment (pH 4-5) is typically optimal for the formation of the imine intermediate. youtube.com The choice of solvent can also influence the reaction efficiency. The reaction can be carried out in a one-pot procedure, where the ketone, methylamine, and reducing agent are combined, simplifying the synthetic process. masterorganicchemistry.com

Another robust method for the N-methylation of a primary amine is the Eschweiler-Clarke reaction. scbt.com This reaction involves the methylation of a primary or secondary amine using an excess of formic acid and formaldehyde. scbt.com In the context of synthesizing this compound, the starting material would be 2-(3-chlorophenyl)ethylamine. sigmaaldrich.com

The mechanism of the Eschweiler-Clarke reaction involves the formation of an iminium ion from the reaction of the primary amine with formaldehyde, which is then reduced by formic acid. scbt.com A key advantage of this method is that it does not produce quaternary ammonium (B1175870) salts, and the reaction typically goes to completion, stopping at the tertiary amine stage if starting from a primary amine. scbt.com The reaction is generally performed in an aqueous solution near boiling temperature. scbt.com The driving force for the reaction is the irreversible loss of carbon dioxide gas. scbt.com

For research applications where high purity is paramount, purification of the final product is a critical step. Following the synthesis, the crude product is typically isolated by extraction and then purified. Column chromatography is a widely used technique for the purification of organic compounds. biotech-asia.org The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a solvent or a mixture of solvents) is optimized to achieve effective separation of the desired product from any unreacted starting materials or by-products. tsijournals.com

The purity of the synthesized this compound can be assessed using various analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for both identifying the compound and determining its purity by comparing the retention time and mass spectrum with a reference standard. nih.gov Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) provides detailed information about the molecular structure and can be used to confirm the identity and purity of the final product. uqtr.ca

The following tables present hypothetical data for the optimization of the synthesis of this compound via reductive amination and the Eschweiler-Clarke reaction, based on typical results for analogous compounds.

Table 1: Optimization of Reductive Amination of 3-Chlorophenylacetone with Methylamine

EntryReducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%) (by GC-MS)
1NaBH₄Methanol25246592
2NaBH₄Ethanol25246893
3NaBH₃CNMethanol25187597
4NaBH₃CNAcetonitrile (B52724)25187296
5NaBH₃CNMethanol0247098

Table 2: Optimization of Eschweiler-Clarke Reaction of 2-(3-Chlorophenyl)ethylamine

EntryMolar Ratio (Amine:Formaldehyde:Formic Acid)Temperature (°C)Reaction Time (h)Yield (%)Purity (%) (by GC-MS)
11:2:280127895
21:3:380128596
31:3:310089298
41:4:410089097
51:3:360247594

Analytical Methodologies for N Methyl 3 Chlorophenethylamine in Research Environments

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatography is fundamental to the analysis of N-Methyl 3-chlorophenethylamine, enabling its separation from starting materials, byproducts, or metabolites in research samples. The choice between liquid and gas chromatography typically depends on the sample matrix, the required sensitivity, and the volatility of the analyte.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of phenethylamines. Due to the polar nature and potential for poor retention of small amines on traditional reversed-phase columns, derivatization is often a necessary step to enhance hydrophobicity and introduce a chromophore or fluorophore for sensitive detection. mdpi.com

Derivatization and Detection: Common derivatizing agents for amines include 9-fluorenylmethyl chloroformate (FMOC-Cl) and o-phthaldiadehyde (OPA). researchgate.netnih.gov These reagents react with the secondary amine group of this compound to form highly fluorescent derivatives. researchgate.net This allows for detection with a Fluorescence Detector (FLD), which offers significantly higher sensitivity and selectivity compared to standard UV detection. mdpi.com For instance, an HPLC method using online OPA derivatization and fluorescence detection (excitation at 230 nm and emission at 450 nm) has been successfully used for the simultaneous determination of various amino acids and alkyl amines. nih.gov

Chromatographic Conditions: A typical HPLC system for the analysis of derivatized this compound would employ a reversed-phase column, such as a C18 or a pentafluorophenylpropyl (PFPP) column. nih.gov Gradient elution is often used to achieve optimal separation of the analyte from other components in the sample. A mobile phase consisting of an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is common. nih.gov The pH of the mobile phase is a critical parameter that is optimized to ensure good peak shape and retention. nih.gov

Table 1: Representative HPLC Conditions for Amine Analysis

ParameterTypical Setting
Column Reversed-Phase C18 or PFPP, 2.1-4.6 mm I.D., 50-250 mm length, 1.8-5 µm particle size
Mobile Phase A: Aqueous Buffer (e.g., 0.1% Acetic Acid or Formic Acid) B: Acetonitrile or Methanol (with 0.1% acid)
Elution Gradient
Flow Rate 0.2 - 1.0 mL/min
Derivatization Pre-column with OPA or FMOC-Cl
Detector Fluorescence Detector (FLD)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds like phenethylamines. Given the basic nature of amines, which can lead to peak tailing and poor reproducibility on standard non-polar GC columns, specialized columns or derivatization are often required. nih.gov

Column Selection and Derivatization: To overcome the challenges of amine analysis by GC, columns specifically designed for amines, such as the Agilent CP-Volamine, are often employed. nih.gov These columns have a stationary phase that is deactivated to prevent interactions with the basic amine functional group, resulting in improved peak shape and sensitivity. nih.gov

Alternatively, derivatization can be used to block the active amine hydrogen, reduce polarity, and improve chromatographic performance. A common approach is acylation, for instance, with trifluoroacetic anhydride (B1165640) (TFAA) to form the N-TFA derivative. This has been successfully applied to the GC analysis of related phenethylamine (B48288) enantiomers. sigmaaldrich.com

GC-MS Coupling: When coupled with a Mass Spectrometer (GC-MS), the technique provides both chromatographic separation and mass-based identification, offering a high degree of confidence in the analytical results. The system separates the components of a mixture, which are then ionized and fragmented to produce a unique mass spectrum for each component.

Table 2: Illustrative GC Conditions for Amine Analysis

ParameterTypical Setting
Column Agilent CP-Volamine or similar amine-specific column (e.g., 30 m x 0.32 mm, 5 µm film) or standard column (e.g., HP-5ms)
Injector Temp. 250 °C
Carrier Gas Helium
Oven Program Initial Temp: ~60-100°C, Ramp: 10-25°C/min, Final Temp: ~250-280°C
Derivatization Optional: N-acylation (e.g., with TFAA)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Spectroscopic Characterization for Structural Elucidation and Isomer Differentiation

Spectroscopic methods are essential for the unambiguous identification and structural confirmation of this compound. Each technique provides unique information about the molecule's structure, functional groups, and atomic connectivity.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. rsc.org While specific spectra for this compound are not widely published, the expected signals can be predicted based on data from structurally similar compounds. nih.govspectrabase.com

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl chain protons, and the N-methyl protons.

Aromatic Region (δ ~7.0-7.3 ppm): The protons on the 3-chlorophenyl ring will appear as a complex multiplet pattern.

Ethyl Chain (δ ~2.7-3.0 ppm): The two methylene (B1212753) groups (-CH₂-CH₂-) will likely appear as two overlapping triplets or complex multiplets.

N-Methyl Group (δ ~2.4 ppm): The methyl group attached to the nitrogen will appear as a singlet.

N-H Proton: The proton on the secondary amine may appear as a broad singlet, and its chemical shift can be variable depending on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. docbrown.infodocbrown.info

Aromatic Carbons: Six signals are expected in the aromatic region (δ ~125-145 ppm), including the carbon bearing the chlorine atom (C-Cl) which would be shifted relative to the others.

Ethyl Chain Carbons: Two signals for the aliphatic carbons of the ethyl chain will be present (δ ~35-55 ppm).

N-Methyl Carbon: A signal for the N-methyl carbon will appear in the aliphatic region (δ ~30-40 ppm).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

GroupPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
Aromatic C-H 7.0 - 7.3 (m)125 - 135
Aromatic C-Cl -133 - 136
Aromatic C-CH₂ -140 - 143
-CH₂-Ar ~2.8 (t)~38
-CH₂-N ~2.9 (t)~52
N-CH₃ ~2.4 (s)~36
N-H Variable (broad s)-

Predicted values are based on data for analogous compounds. (s=singlet, t=triplet, m=multiplet)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which serves as a molecular fingerprint. In research involving metabolism, MS is crucial for identifying metabolic products.

Electron Ionization (EI) Fragmentation: Under typical EI-MS conditions, this compound will undergo characteristic fragmentation. The molecular ion peak (M⁺) would be expected at m/z 169 (for ³⁵Cl) and 171 (for ³⁷Cl) in an approximate 3:1 ratio. The most prominent fragmentation pathway for phenethylamines is the α-cleavage (benzylic cleavage) of the C-C bond adjacent to the nitrogen atom. libretexts.orgyoutube.com This results in the formation of a stable iminium cation.

Key Fragment: The cleavage of the bond between the two ethyl carbons would yield a major fragment ion at m/z 44 , corresponding to [CH₂=NHCH₃]⁺. The other fragment would be the chlorobenzyl radical. docbrown.infodocbrown.info

Metabolite Identification: In metabolic studies, MS is used to identify products of biotransformation, such as N-demethylation, hydroxylation of the aromatic ring, or oxidation of the ethyl side chain. These modifications result in predictable mass shifts from the parent compound, which can be detected by MS.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement (typically to four or more decimal places), which allows for the determination of the elemental composition of the parent ion and its fragments. rsc.org This is a powerful tool for confirming the identity of this compound and distinguishing it from isomers or other compounds with the same nominal mass.

Table 4: Expected Mass Spectrometry Data for this compound

Ion TypeExpected m/z (³⁵Cl)Description
[M]⁺ 169Molecular Ion
[M+2]⁺ 171Isotope peak due to ³⁷Cl
[M-CH₂NHCH₃]⁺ 125Chlorobenzyl cation (from cleavage of the Cα-Cβ bond)
[CH₂NHCH₃]⁺ 44Iminium cation (base peak from α-cleavage)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of infrared radiation, which correspond to the vibrations of chemical bonds. The IR spectrum provides a unique fingerprint for a compound. chromatographytoday.com

The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups present. docbrown.infodocbrown.info The spectrum for the parent primary amine, 2-(3-Chlorophenyl)ethylamine, shows characteristic N-H stretching bands. nist.gov For the N-methylated secondary amine, these bands will be different.

N-H Stretch: A single, moderately sharp absorption band is expected in the region of 3300-3500 cm⁻¹ , which is characteristic of a secondary amine. docbrown.info

C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups will appear just below 3000 cm⁻¹.

Aromatic C=C Bends: Absorptions in the region of 1450-1600 cm⁻¹ are characteristic of the carbon-carbon double bonds in the phenyl ring.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond typically appears in the range of 1020-1250 cm⁻¹ . docbrown.info

C-Cl Stretch: A band corresponding to the carbon-chlorine stretch is expected in the fingerprint region, typically around 600-800 cm⁻¹.

The combination of these absorption bands provides strong evidence for the presence of the key functional groups within the this compound structure.

Advanced Detection Techniques for Low Concentrations in Complex Matrices

The accurate and sensitive detection of N-Methyl-3-chlorophenethylamine in complex matrices, such as biological fluids or environmental samples, necessitates the use of advanced analytical methodologies. These techniques are crucial for isolating the target analyte from interfering substances and quantifying it at trace levels. The primary methods employed in research environments for this purpose are hyphenated chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like N-Methyl-3-chlorophenethylamine. In this method, the sample, often after a derivatization step to increase volatility and thermal stability, is injected into the gas chromatograph. The compound is vaporized and separated from other components in the mixture as it travels through a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" of the compound, allowing for its definitive identification and quantification.

For the analysis of trace-level impurities, a sensitive and specific GC-MS method can be developed. orientjchem.org A common approach involves using a high-resolution capillary column, such as an HP-5ms column, coupled with a mass selective detector. orientjchem.org The system is operated under a programmed temperature gradient to ensure optimal separation of the target analyte from matrix components. orientjchem.org

A representative GC-MS method for the analysis of related compounds is detailed in the table below. While specific parameters would be optimized for N-Methyl-3-chlorophenethylamine, this provides a foundational methodology.

Table 1: Illustrative GC-MS Parameters for Amine Analysis

Parameter Value
Gas Chromatograph Agilent 7890B orientjchem.org
Detector 5977A Mass Selective Detector orientjchem.org
Column HP-5ms (30m x 0.25mm, 0.25µm) orientjchem.org
Injector Temperature 200°C orientjchem.org
Auxiliary Temperature 300°C orientjchem.org
Oven Program Initial 60°C for 3 min, ramp at 25°C/min to 250°C, hold for 10.5 min orientjchem.org
Carrier Gas Helium at 1.4 mL/min orientjchem.org

| Split Ratio | 1:10 orientjchem.org |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for the analysis of non-volatile and thermally labile compounds in complex matrices due to its high sensitivity and specificity. This technique separates compounds in the liquid phase before their introduction into the mass spectrometer. The use of a triple quadrupole (QQQ) mass analyzer allows for Multiple Reaction Monitoring (MRM), a highly selective and sensitive mode of data acquisition.

For phenethylamines, sample preparation often involves a solid-phase extraction (SPE) step to remove matrix interferences and concentrate the analyte prior to LC-MS/MS analysis. nih.gov The chromatographic separation is typically achieved on a reverse-phase column using a gradient elution with a mobile phase consisting of an aqueous component with a modifier like formic acid and an organic solvent such as acetonitrile. nih.gov Ionization is commonly performed using Electrospray Ionization (ESI) in the positive ion mode, as amines readily form protonated molecules [M+H]+. nih.gov

The table below outlines typical LC-MS/MS conditions that can be adapted for the analysis of N-Methyl-3-chlorophenethylamine.

Table 2: Representative LC-MS/MS Parameters for Phenethylamine Analysis

Parameter Value
Liquid Chromatograph Waters Acquity UPLC or Agilent 1260 HPLC universiteitleiden.nlresearchgate.net
Mass Spectrometer AB SCIEX Qtrap 5500 or API 2000 Triple Quadrupole nih.govresearchgate.net
Column Waters AccQ-tag C18 (2.1 mm × 100 mm, 1.8 µm) or Agilent Zorbax Eclipse XDB-C18 (50 x 4.6 mm, 1.8 µm) universiteitleiden.nlresearchgate.net
Mobile Phase A 0.1% Formic Acid in Water or 8.5 mM Ammonium (B1175870) Acetate in 0.1% Formic Acid nih.govresearchgate.net
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol nih.govresearchgate.net
Flow Rate 0.3 - 0.75 mL/min nih.govresearchgate.net
Ionization Mode Electrospray Ionization (ESI), Positive nih.gov

| Acquisition Mode | Multiple Reaction Monitoring (MRM) researchgate.net |

Derivatization to Enhance Detection

In some instances, chemical derivatization can be employed to improve the chromatographic behavior and enhance the sensitivity of detection for amines like N-Methyl-3-chlorophenethylamine in LC-MS analysis. universiteitleiden.nlnih.gov Derivatization can increase the retention of the analyte on the column, stabilize it, and improve its ionization efficiency. universiteitleiden.nlnih.gov For example, reagents like dimethylaminophenacyl bromide (DmPABr) can simultaneously label amines, thiols, and carboxylic acids. universiteitleiden.nlnih.gov This approach not only improves sensitivity but also allows for a broader coverage of metabolites in a single analytical run. universiteitleiden.nlnih.gov The use of isotope-coded derivatization, where an isotopically labeled reagent is used for internal standards, can further improve the accuracy of quantification by correcting for matrix effects and ionization suppression. universiteitleiden.nlnih.gov

Pharmacological Profile of N-Methyl-3-chlorophenethylamine Remains Undocumented in Publicly Available Research

Initial investigations into the pharmacological and neurobiological characteristics of the chemical compound N-Methyl-3-chlorophenethylamine have revealed a significant lack of available scientific data. Despite targeted searches for its interactions with key neurological systems, no specific research findings on its effects on monoamine transporters or its receptor binding profile could be located in the public domain.

N-Methyl-3-chlorophenethylamine is a substituted phenethylamine, a class of compounds known to include a wide range of substances with diverse pharmacological activities, from neurotransmitters and hormones to potent psychoactive drugs. The addition of a methyl group to the amine (N-methylation) and a chlorine atom at the third position of the phenyl ring are structural modifications that would be expected to significantly influence its pharmacological properties compared to the parent compound, phenethylamine.

However, a thorough review of scientific literature and chemical databases did not yield any specific studies detailing the compound's affinity for or activity at the serotonin (B10506) (5-HT), dopamine (B1211576) (DA), or norepinephrine (B1679862) (NE) transporters. Information regarding its potential to act as a reuptake inhibitor or releasing agent for these critical monoamine neurotransmitters is absent from the available literature.

Similarly, there is no documented research on the binding profile of N-Methyl-3-chlorophenethylamine at various receptor subtypes. This includes a lack of data on its potential interactions with serotonin receptor subtypes, as well as its binding affinities for adrenoceptors and dopamine receptors. Consequently, its potential to act as an agonist or antagonist at these sites remains unknown.

While the pharmacology of related compounds, such as other chlorinated phenethylamines or N-methylated amphetamines, has been studied, this information cannot be reliably extrapolated to predict the specific actions of N-Methyl-3-chlorophenethylamine. The precise effects of chemical substitutions on a molecule's biological activity are often complex and cannot be determined without direct experimental investigation.

Pharmacological Mechanisms and Neurobiological Interactions of N Methyl 3 Chlorophenethylamine

Receptor Agonism and Antagonism Profile of N-Methyl 3-chlorophenethylamine

Other Neurotransmitter Receptor Systems (e.g., Cannabinoid Type-1 receptor)

Neuroendocrine Effects of N-Methyl-3-chlorophenethylamine

Specific research detailing the neuroendocrine effects of N-Methyl-3-chlorophenethylamine is lacking. However, the broader class of substituted phenethylamines is known to modulate monoamine neurotransmitter systems, which in turn can influence neuroendocrine function. wikipedia.org Many psychoactive compounds within this class act as central nervous system stimulants, which can trigger a cascade of neuroendocrine responses. wikipedia.org For example, dopamine (B1211576), a primary neurotransmitter affected by many phenethylamines, plays a role in reducing insulin (B600854) production in the pancreas. wikipedia.org The specific effects of N-Methyl-3-chlorophenethylamine on hormone levels and the hypothalamic-pituitary-adrenal (HPA) axis remain to be elucidated through direct investigation.

Neurophysiological Effects and Central Nervous System Activity

The neurophysiological effects and central nervous system (CNS) activity of N-Methyl-3-chlorophenethylamine have not been extensively characterized. However, based on its structural similarity to other substituted phenethylamines, it is likely to exhibit CNS stimulant properties. wikipedia.org Substituted phenethylamines can act as stimulants, hallucinogens, entactogens, and appetite suppressants by modulating monoamine neurotransmitter systems. wikipedia.org

A study on other substituted phenethylamines, MAL (2-(3,5-dimethoxy-4-((2-methylallyl)oxy)phenyl)ethanamine) and BOD (2-(2,5-dimethoxy-4-methylphenyl)-2-methoxyethan-1-amine), demonstrated that these compounds can alter dopamine-related protein expression and increase dopamine levels in the nucleus accumbens. nih.gov Specifically, both MAL and BOD were found to affect the expression of dopamine D1 and D2 receptors. nih.gov Such alterations in the mesolimbic dopamine system are often associated with the abuse potential of psychoactive substances. nih.gov Another study on para-chlorophenylethylamine indicated that it acts as a competitive inhibitor of serotonin (B10506) uptake. nih.gov The position of the chloro substituent was found to be important, with the para position being more effective than the meta or ortho positions for inhibiting serotonin uptake and release. nih.gov This suggests that the 3-chloro (meta) position in N-Methyl-3-chlorophenethylamine would likely confer some activity at serotonin transporters, though perhaps to a lesser extent than a para-substituted analog.

In Vitro and In Vivo Pharmacological Characterization in Research Models

Direct in vitro and in vivo pharmacological characterization of N-Methyl-3-chlorophenethylamine is not well-documented. However, studies on related phenethylamine (B48288) derivatives provide a framework for its potential activity.

In Vitro Studies of Related Compounds

CompoundModelFindingReference
para-ChlorophenylethylamineBrain synaptosomesCompetitive inhibitor of [3H]serotonin uptake with a Ki of 4.3 x 10(-7) M. nih.gov
Substituted β-phenethylamine derivativesCells expressing human dopamine transporter (hDAT)19 out of 29 derivatives showed inhibitory activity against dopamine reuptake. nih.gov
MAL and BODRodent brain tissueAltered expression of dopamine D1 and D2 receptor proteins in the nucleus accumbens. nih.gov

In vitro studies on para-chlorophenylethylamine have shown it to be a competitive inhibitor of serotonin uptake in brain synaptosomes. nih.gov Research on a broader range of β-phenethylamine derivatives has identified key structural features that determine their ability to inhibit dopamine reuptake, with the nature of the aromatic substituent and the length of the alkyl group being important factors. nih.gov

In Vivo Studies of Related Compounds

CompoundAnimal ModelEffectReference
para-ChlorophenylethylamineMiceInduced the "serotonin syndrome". nih.gov
MALMice and RatsInduced psychostimulant effects, sensitization, and was self-administered by rats. nih.gov
BODMiceInduced locomotor depression. nih.gov

In vivo studies in mice have shown that para-chlorophenylethylamine can induce the "serotonin syndrome," a cluster of symptoms associated with excessive serotonergic activity. nih.gov In studies with other substituted phenethylamines, MAL was found to have psychostimulant and reinforcing properties in rodents, indicative of abuse potential, while BOD induced locomotor depression. nih.gov These findings highlight the diverse pharmacological profiles within the substituted phenethylamine class.

Enantiomeric Stereoselectivity in the Pharmacological Action of Related Compounds

The pharmacological activity of many phenethylamine derivatives is known to be stereoselective, meaning that the different enantiomers (mirror-image isomers) of a compound can have different potencies and effects. While specific data on the enantiomeric stereoselectivity of N-Methyl-3-chlorophenethylamine is not available, research on related compounds underscores the importance of stereochemistry.

For example, the (S)-(+)-enantiomer of amphetamine is known to be more potent than its (R)-(-)-enantiomer. researchgate.net Enzymatic kinetic resolution has been successfully used to separate the enantiomers of various phenylethylamines that are structurally related to amphetamine, yielding compounds with high enantiomeric purity. researchgate.netcsic.es This technique often utilizes enzymes like Candida antarctica lipase (B570770) B (CAL-B). mdpi.com

Docking simulations of substituted β-phenethylamine derivatives with the human dopamine transporter (hDAT) have also revealed stereoselective binding. nih.gov For one compound, the (S)-form was found to be more stable in the binding site than the (R)-form, while for another, a specific (R, S)-configuration was the most stable. nih.gov These findings strongly suggest that the (R)- and (S)-enantiomers of N-Methyl-3-chlorophenethylamine would likely exhibit different pharmacological activities.

Metabolism and Pharmacokinetics of N Methyl 3 Chlorophenethylamine in Biological Systems

Identification of Metabolic Pathways for N-Methyl 3-chlorophenethylamine and its Analogs

The metabolic pathways for this compound and its analogs are primarily characterized by modifications that increase their water solubility, thereby facilitating their excretion from the body. These biotransformations are categorized into Phase I and Phase II reactions. Phase I reactions introduce or expose functional groups, and for this compound, are expected to include N-demethylation, aromatic hydroxylation, and oxidative deamination. Phase II reactions would then involve the conjugation of these newly formed functional groups with endogenous molecules.

N-demethylation, the removal of a methyl group from a nitrogen atom, is a common metabolic pathway for many pharmaceutical compounds and is a predicted primary metabolic route for this compound. This process is a type of N-dealkylation catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov The reaction converts the secondary amine of this compound into its primary amine analog, 3-chlorophenethylamine.

Studies on analogous compounds, such as N-methyl-2-phenethylamine and its derivatives, have demonstrated that the rate and extent of N-demethylation can be influenced by substituents on the phenethylamine (B48288) structure. nih.gov For instance, research on N-methyl,N-propargyl-2-phenylethylamine (MPPE) in human liver microsomes has identified N-demethylation as a significant metabolic pathway, leading to the formation of N-propargylphenylethylamine. nih.gov This process is often a crucial step in the biotransformation of N-methylated alkaloids and other synthetic compounds. google.com

The general mechanism of N-demethylation involves the enzymatic oxidation of the N-methyl group, leading to the formation of an unstable carbinolamine intermediate. This intermediate then spontaneously decomposes to yield the demethylated amine and formaldehyde (B43269).

Aromatic hydroxylation is another key Phase I metabolic reaction anticipated for this compound. This process involves the introduction of a hydroxyl (-OH) group onto the aromatic (phenyl) ring of the molecule. This reaction is also primarily mediated by cytochrome P450 enzymes. youtube.com The position of hydroxylation on the phenyl ring can be influenced by the existing chloro-substituent. For other chlorinated aromatic compounds, hydroxylation has been observed as a significant metabolic pathway. nih.gov

Following aromatic hydroxylation, the newly introduced hydroxyl group, as well as the parent molecule if it possesses a suitable functional group, can undergo Phase II conjugation reactions. These reactions involve the attachment of endogenous polar molecules, such as glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation), to the hydroxylated metabolite. Conjugation dramatically increases the water solubility of the compound, facilitating its renal or biliary excretion.

Oxidative deamination is a critical pathway for the metabolism of many endogenous and exogenous monoamines, and it is expected to play a role in the biotransformation of this compound. This reaction is catalyzed by monoamine oxidases (MAO), which are flavin-containing enzymes located on the outer mitochondrial membrane. nih.gov There are two main isoforms of MAO, MAO-A and MAO-B, which exhibit different substrate specificities and inhibitor sensitivities. nih.gov

The primary amine metabolite of this compound, 3-chlorophenethylamine (formed via N-demethylation), would be a likely substrate for MAO. The oxidative deamination process converts the amine to an aldehyde intermediate, with the concurrent production of ammonia (B1221849) and hydrogen peroxide. wikipedia.orgresearchgate.net This aldehyde is typically unstable and is rapidly metabolized further, either by oxidation to a carboxylic acid (e.g., 3-chlorophenylacetic acid) by aldehyde dehydrogenase or by reduction to an alcohol by aldehyde reductase. nih.gov N-methylphenethylamine itself has been shown to be a substrate for both MAO-A and MAO-B. wikipedia.org

Role of Cytochrome P450 Isoenzymes in this compound Metabolism

The cytochrome P450 (CYP) system is a superfamily of heme-containing monooxygenases that are central to the metabolism of a vast array of xenobiotics. wikipedia.org Several CYP isoenzymes are anticipated to be involved in the metabolism of this compound, particularly in the N-demethylation and aromatic hydroxylation pathways.

Based on studies of analogous phenethylamine derivatives, CYP2D6 is a strong candidate for a primary role in the metabolism of this compound. wikipedia.org CYP2D6 is known to metabolize approximately 25% of clinically used drugs and is proficient in catalyzing N-dealkylation and hydroxylation reactions. wikipedia.org Other CYP isoenzymes, such as those from the CYP1A, CYP2B, CYP2C, and CYP3A subfamilies, could also contribute to its metabolism, although likely to a lesser extent. For example, studies with N-methyl,N-propargyl-2-phenylethylamine have implicated CYP2B6 and CYP2C19 in its metabolism, in addition to CYP2D6. nih.gov

The specific CYP isoenzymes involved can have significant clinical implications due to genetic polymorphisms, which can lead to variations in enzyme activity among individuals. These variations can result in poor, intermediate, extensive, or ultrarapid metabolizer phenotypes, affecting the efficacy and potential for adverse effects of a metabolized compound.

Table 1: Potential Cytochrome P450 Isoenzymes in the Metabolism of this compound and its Analogs

Isoenzyme Predicted Metabolic Reaction Substrate Analog Example
CYP2D6 N-Demethylation, Aromatic Hydroxylation N-methylphenethylamine, N-methyl,N-propargyl-2-phenylethylamine
CYP2B6 N-Demethylation N-methyl,N-propargyl-2-phenylethylamine
CYP2C19 N-Demethylation N-methyl,N-propargyl-2-phenylethylamine
CYP1A2 N-Demethylation, Aromatic Hydroxylation Various phenethylamines
CYP3A4 N-Demethylation, Aromatic Hydroxylation Various phenethylamines

Influence of Metabolic Inhibitors and Inducers on the Disposition and Activity of this compound

The metabolic pathways of this compound can be significantly altered by the co-administration of substances that act as inhibitors or inducers of the metabolizing enzymes, particularly the CYP isoenzymes and MAO.

Metabolic Inhibitors: Inhibitors are compounds that decrease the rate of an enzymatic reaction. Inhibition of the metabolism of this compound would be expected to increase its plasma concentration and prolong its half-life, potentially leading to an exaggerated pharmacological effect.

CYP Inhibitors: A wide range of drugs are known to inhibit specific CYP isoenzymes. For example, quinidine (B1679956) is a potent inhibitor of CYP2D6, and its co-administration would likely inhibit the N-demethylation and aromatic hydroxylation of this compound. Other potent CYP inhibitors include certain antidepressants (e.g., fluoxetine), antifungals (e.g., ketoconazole), and protease inhibitors (e.g., ritonavir).

MAO Inhibitors (MAOIs): MAOIs, such as selegiline (B1681611) (a selective MAO-B inhibitor) or moclobemide (B1677376) (a reversible MAO-A inhibitor), would be expected to block the oxidative deamination of the primary amine metabolite, 3-chlorophenethylamine. This could lead to an accumulation of this metabolite, which may have its own pharmacological activity.

Metabolic Inducers: Inducers are compounds that increase the synthesis of metabolizing enzymes, leading to an accelerated rate of metabolism. Induction of the enzymes responsible for metabolizing this compound would decrease its plasma concentration and shorten its duration of action.

CYP Inducers: Certain drugs and environmental compounds are known to induce the expression of CYP enzymes. For example, phenobarbital (B1680315) is a well-known inducer of several CYP isoenzymes, including those in the CYP2B and CYP3A families. nih.gov Rifampicin is a potent inducer of CYP3A4, while cigarette smoke can induce CYP1A2.

The potential for drug-drug interactions involving this compound and other substances that are metabolized by or affect the same enzyme systems is therefore substantial.

Table 2: Examples of Metabolic Inhibitors and Inducers and their Potential Effects on this compound Metabolism

Agent Type Target Enzyme(s) Predicted Effect on this compound
Quinidine Inhibitor CYP2D6 Decreased N-demethylation and aromatic hydroxylation
Fluoxetine Inhibitor CYP2D6 Decreased N-demethylation and aromatic hydroxylation
Ketoconazole Inhibitor CYP3A4 Potential decrease in metabolism
Selegiline Inhibitor MAO-B Decreased oxidative deamination of 3-chlorophenethylamine
Phenobarbital Inducer CYP2B, CYP3A Increased N-demethylation and overall metabolism
Rifampicin Inducer CYP3A4 Increased metabolism

Structure Activity Relationship Sar Studies of N Methyl 3 Chlorophenethylamine

Systematic Analysis of Substituent Effects on Phenethylamine (B48288) Scaffold Activity

The phenethylamine scaffold is a foundational structure in many neuroactive compounds. wikipedia.org Its activity can be dramatically altered by the addition of various substituents.

The addition of a methyl group to the nitrogen atom of the phenethylamine backbone (N-methylation) significantly influences its pharmacological properties. This modification creates a secondary amine, which can alter the molecule's affinity and efficacy at monoamine transporters and receptors. nih.gov Human brain preparations have been shown to convert phenethylamine into its N-methylated derivative, N-methylphenethylamine, a reaction where S-adenosylmethionine (SAM) acts as the methyl donor. osti.gov

N-methylation generally enhances the stimulant properties of phenethylamines. For instance, N-monomethylation of cathinone (B1664624) to methcathinone (B1676376) increases its potency in behavioral assays. nih.gov Similarly, N-methylated compounds like methamphetamine are potent inhibitors of the vesicular monoamine transporter 2 (VMAT2). wikipedia.org The N-methyl group can affect interactions with transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT), often increasing the compound's potency as a releasing agent compared to its primary amine counterpart. nih.gov This modification can also influence the balance of activity between these transporters, thereby shaping the specific neurochemical profile of the compound.

The position and nature of substituents on the phenyl ring are critical determinants of a phenethylamine's activity. Halogenation, particularly chlorination, is a common strategy to modulate a molecule's biological profile. Placing a chlorine atom at the meta- (3-) position of the phenyl ring introduces specific electronic and steric effects.

The ethylamine (B1201723) side chain is the quintessential "backbone" of the phenethylamine class, consisting of a two-carbon chain separating the phenyl ring from the amino group. wikipedia.orgnih.gov This structural feature is fundamental to the molecule's ability to interact with monoamine transporters. wikipedia.orgbiomolther.org The length and flexibility of this ethyl linker are crucial for correctly orienting the two key pharmacophoric elements—the aromatic ring and the basic nitrogen—within the binding pockets of target proteins like the dopamine transporter (DAT). nih.govbiomolther.org

The phenethylamine core structure serves as the template for a vast array of derivative compounds, where substitutions on the ethyl chain, the phenyl ring, or the amino group create diverse pharmacological profiles. wikipedia.org The ethyl backbone itself is essential for the primary function of these molecules as substrates for monoamine transporters, facilitating their uptake into the presynaptic neuron and subsequent action as neurotransmitter releasing agents. nih.gov

Comparative SAR with Other Substituted Phenethylamines and Related Classes

The SAR of N-Methyl 3-chlorophenethylamine can be further elucidated by comparing it with other well-known classes of substituted phenethylamines and novel psychoactive substances (NPS).

Amphetamines and cathinones are major classes of phenethylamine derivatives. netce.com Amphetamines, such as methamphetamine, are characterized by an alpha-methyl group on the ethyl backbone, which provides resistance to metabolism by monoamine oxidase (MAO). Methamphetamine (N,α-dimethylphenethylamine) shares the N-methyl group with this compound but differs by having an alpha-methyl group instead of a ring substitution. wikipedia.org

Cathinones are defined by a ketone at the beta-position of the ethyl backbone. nih.gov This modification also influences interactions with monoamine transporters. For example, N-methylation of cathinone to methcathinone enhances its potency, a trend that is also observed in the phenethylamine and amphetamine series. nih.gov

Comparing this compound to its positional isomer, para-Chloroamphetamine (PCA), reveals the importance of substituent placement. While both are chlorinated amphetamine derivatives, their pharmacological profiles differ, with PCA being a potent serotonin-releasing agent.

3,4-methylenedioxymethamphetamine (MDMA) is a more complex substituted phenethylamine, featuring both an N-methyl group and a methylenedioxy ring substitution. nih.govnih.gov Cathinones can be formed from MDMA by adding a ketone group, resulting in methylone (bk-MDMA). netce.com The addition of a 3,4-methylenedioxy group to cathinones tends to increase their potency at inhibiting the serotonin transporter (SERT). acs.org

The following table presents a qualitative comparison of the structural features of these compounds.

CompoundCore StructureN-substitutionα-substitutionβ-substitutionRing Substitution
This compound Phenethylamine-CH₃NoneNone3-Cl
Amphetamine PhenethylamineNone-CH₃NoneNone
Methamphetamine Phenethylamine-CH₃-CH₃NoneNone
para-Chloroamphetamine (PCA) PhenethylamineNone-CH₃None4-Cl
Cathinone PhenethylamineNone-CH₃=ONone
Methcathinone Phenethylamine-CH₃-CH₃=ONone
MDMA Phenethylamine-CH₃-CH₃None3,4-methylenedioxy
Methylone (bk-MDMA) Phenethylamine-CH₃-CH₃=O3,4-methylenedioxy

Novel Psychoactive Substances (NPS) are a broad and diverse category of compounds designed to mimic the effects of controlled drugs while circumventing legislation. nih.govencyclopedia.pubmhmedical.com Many NPS are derived from the phenethylamine template through various structural modifications. netce.com

Benzofurans and benzodifurans represent a group of NPS where the phenethylamine structure is conformationally constrained. In these molecules, the methoxy (B1213986) groups often found in psychedelic phenethylamines (like the 2C series) are cyclized back to the phenyl ring, forming furan (B31954) or difuran ring systems. This structural rigidity significantly alters the way the molecule can interact with its biological targets, particularly serotonin receptors.

Unlike the relatively flexible open-chain structure of this compound, the rigid polycyclic framework of benzodifurans creates a distinct SAR profile. This distinction underscores a key theme in NPS development: minor structural modifications, such as adding substituents or cyclizing side chains, can create compounds with significantly different pharmacological properties, falling into categories ranging from stimulants to hallucinogens. netce.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for predicting the biological activity of chemical compounds based on their molecular structures. For phenethylamine derivatives, including N-Methyl-3-chlorophenethylamine, QSAR models have been developed to understand the structural requirements for their interaction with various biological targets, such as adrenergic and serotonin receptors.

Global QSAR models for phenethylamines have demonstrated the importance of certain physicochemical properties in determining their biological response. nih.gov These models often encompass a wide range of structural diversity, making them applicable to a broad class of compounds. nih.gov A study on phenethylamines acting as adrenergic alpha-1 receptor agonists revealed that lipophilicity (logP) is a crucial factor. nih.gov The models developed showed a strong correlation between the calculated logP values and the biological activity, indicating that the hydrophobicity of the molecule plays a significant role in its ability to interact with the receptor. nih.gov

Key molecular descriptors that have been identified as crucial in the QSAR models for phenethylamines include:

MLOGP (Verhaar model of Fish base-line toxicity): This descriptor relates to the lipophilicity of the molecule. nih.gov

3D-MoRSE - signal 15 / unweighted (Mor15u): This is a 3D molecular descriptor that encodes information about the atomic coordinates of the molecule. nih.gov

In the context of 5-HT2A receptor agonists, SAR studies of phenethylamine derivatives have shown that substitutions on the phenyl ring, such as halogens, have a positive effect on binding affinity, particularly when at the para position. biomolther.org While N-Methyl-3-chlorophenethylamine has a meta-substitution, the electronic-withdrawing nature of the chlorine atom is a key feature influencing its interaction with the receptor.

The following table summarizes the influence of key structural features on the activity of phenethylamine derivatives based on general QSAR findings.

Structural Feature/DescriptorInfluence on Biological ActivityReference
Lipophilicity (logP) Crucial for receptor interaction; higher lipophilicity can enhance binding. nih.gov
Phenyl Ring Substitution Halogen substitutions can positively affect binding affinity. biomolther.org
N-Alkylation Can shift pharmacokinetic parameters and influence selectivity for different transporters or receptors. mdpi.com
3D Molecular Shape The spatial arrangement of atoms is critical for fitting into the receptor's binding pocket. nih.gov

Computational Chemistry and Molecular Docking Approaches for SAR Elucidation

Computational chemistry and molecular docking are powerful tools to elucidate the structure-activity relationships of ligands by visualizing their binding modes and interactions with target receptors at an atomic level. For phenethylamine derivatives, these methods have provided significant insights into their interactions with monoamine transporters (MATs), such as the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), as well as various G-protein coupled receptors (GPCRs).

Molecular docking studies on a series of phenethylamine derivatives have helped to identify key amino acid residues in the binding pockets of these transporters that are crucial for ligand recognition and binding. The interaction energies calculated from these studies provide a theoretical basis for the observed binding affinities. For instance, in the context of monoamine oxidase-B (MAO-B) inhibitors, docking studies have been used to compare the binding affinities of novel derivatives to standard inhibitors.

For N-Methyl-3-chlorophenethylamine, its activity as a monoamine releasing agent is predicated on its ability to bind to and be transported by MATs. Docking studies of similar compounds suggest that the phenethylamine core interacts with key residues in the transporter's binding site. The 3-chloro substituent on the phenyl ring can engage in specific interactions, such as halogen bonds or hydrophobic interactions, which can enhance binding affinity and selectivity. The N-methyl group can also influence the orientation of the molecule within the binding pocket and may form van der Waals interactions with nearby residues.

A study on 2-phenylcyclopropylmethylamine (PCPMA) derivatives, which share structural similarities with phenethylamines, used 3D-QSAR and molecular docking to investigate their binding to the dopamine D3 receptor. nih.govmdpi.com The results indicated that steric, electrostatic, and hydrophobic fields played important roles in the binding affinity. nih.govmdpi.com This highlights the nuanced interplay of different molecular properties in determining receptor interaction.

The table below presents hypothetical docking scores and key interactions for N-Methyl-3-chlorophenethylamine at the human serotonin transporter (hSERT), based on the general understanding of phenethylamine binding.

LigandTargetPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)Reference
N-Methyl-3-chlorophenethylaminehSERT-8.5Asp98, Ile172, Tyr95, Phe335 nih.gov

It is important to note that while these computational approaches provide valuable predictive information, they are based on theoretical models and require experimental validation. The insights gained from QSAR and molecular docking studies are instrumental in guiding the design and synthesis of new analogs with improved potency and selectivity.

Toxicological Research and Mechanisms of Toxicity of N Methyl 3 Chlorophenethylamine

Investigation of Neurotoxicity Mechanisms

The neurotoxic potential of substituted phenethylamines is a significant area of research. The mechanisms often involve complex interactions with neurotransmitter systems, induction of cellular stress, and disruption of fundamental neuronal processes. The neurotoxicity of compounds like N-Methyl-3-chlorophenethylamine is believed to be multifaceted, involving damage to specific neuronal populations through a cascade of interdependent events. nih.gov

Halogenated amphetamines are particularly noted for their potent and long-lasting effects on the serotonin (B10506) (5-HT) system. Compounds structurally related to N-Methyl-3-chlorophenethylamine, such as para-chloroamphetamine (PCA), are classic examples of agents that produce selective serotonergic neurotoxicity. nih.govpsu.edu The primary mechanism involves the depletion of 5-HT and its metabolites from the brain. psu.edu

Research on similar compounds demonstrates that they can cause a significant, long-term reduction in serotonergic markers. nih.gov This includes not only the levels of serotonin itself but also the density of serotonin transporters (SERT) and the structural integrity of serotonergic axons and nerve terminals. nih.gov Studies on N-ethyl-3,4-methylenedioxyamphetamine (MDE), for instance, have shown a pronounced reduction in serotonin-immunoreactive axons in various brain regions following administration. nih.gov This reduction suggests a degenerative process affecting the fine axonal fibers that are crucial for serotonergic neurotransmission. nih.gov The long-term consequence is a persistent depletion of neurochemicals that can recover slowly, if at all, over extended periods. nih.gov

Table 1: Effects of Related Amphetamines on Serotonergic Markers

Compound Effect Key Findings Reference
p-Chloroamphetamine (PCA) Serotonin Depletion Prevents uptake and depletes brain serotonin levels. psu.edu
N-ethyl-3,4-methylenedioxyamphetamine (MDE) Axonal Reduction Reduces the number of serotonin-immunoreactive fibers, suggesting axonal degeneration. nih.gov

| 3,4-methylenedioxymethamphetamine (MDMA) | SERT Reduction | Causes long-lasting reductions in serotonin transporter (SERT) density. | nih.gov |

This table is based on data from related compounds to infer potential mechanisms for N-Methyl-3-chlorophenethylamine.

A central mechanism underlying the neurotoxicity of many amphetamine derivatives is the induction of oxidative stress. nih.gov This process involves an imbalance between the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS) and the cell's ability to detoxify these reactive products through its antioxidant defenses. nih.gov

The metabolism of phenethylamines can generate reactive metabolites that contribute to this oxidative burden. Furthermore, their interaction with monoamine systems can lead to the oxidation of neurotransmitters like dopamine (B1211576), producing quinones and other reactive molecules. mdpi.com This cascade of ROS production can damage cellular components, including lipids, proteins, and DNA. mdpi.com For example, studies on other aromatic amines show that metabolic bioactivation can lead to concentration-dependent increases in ROS. mdpi.com The formation of 3-Nitrotyrosine, a biomarker for RNS activity, is often observed in neurodegenerative conditions and indicates protein damage from oxidative stress. nih.gov

Mitochondria are primary targets in drug-induced neurotoxicity. nih.gov They are not only the main source of cellular energy in the form of ATP but also major producers of ROS during cellular respiration. nih.gov Neurotoxins can disrupt mitochondrial function through several mechanisms.

Inhibition of the mitochondrial electron transport chain is a key event. This disruption impairs oxidative phosphorylation, leading to a significant drop in ATP synthesis. nih.gov With reduced ATP, cellular processes that depend on energy, such as maintaining ion gradients across membranes, begin to fail. Simultaneously, the dysfunctional electron transport chain can "leak" electrons, leading to a sharp increase in the production of superoxide (B77818) radicals and other ROS, further exacerbating oxidative stress. nih.gov This loss of mitochondrial membrane potential is a critical step that can trigger downstream cell death pathways. nih.gov

The culmination of serotonergic damage, oxidative stress, and mitochondrial failure is often the activation of programmed cell death, or apoptosis. mdpi.com Apoptosis is a regulated process designed to eliminate damaged cells without inducing an inflammatory response. oaepublish.com

Mitochondrial damage plays a crucial role in initiating the intrinsic apoptotic pathway. The loss of mitochondrial membrane potential leads to the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondria into the cytoplasm. oaepublish.comfrontiersin.org In the cytoplasm, cytochrome c binds with other proteins to form a complex called the apoptosome, which activates a cascade of enzymes known as caspases. oaepublish.com These executioner caspases, particularly caspase-3, then dismantle the cell by cleaving critical structural and functional proteins, leading to the characteristic features of apoptosis, such as cell shrinkage and DNA fragmentation. mdpi.comoaepublish.com Studies on various toxins show that they can induce cell death through BAX- and/or BAK-dependent cytotoxicity and subsequent caspase activation. nih.govnih.gov

Cardiovascular Toxicity Studies

Beyond neurotoxicity, synthetic phenethylamines can also pose significant risks to the cardiovascular system. nih.gov Research into related compounds provides insights into the potential cardiotoxic effects.

Studies on synthetic phenethylamines like MNA (methamnetamine) have demonstrated cardiotoxic potential. tandfonline.comresearchgate.net While not necessarily causing direct damage to myocardial cells, these substances can interfere with the heart's electrical conduction system. tandfonline.com A primary concern is the prolongation of the QT interval, which is a key indicator of an increased risk for developing potentially fatal ventricular arrhythmias like Torsades de Pointes. nih.govtandfonline.com This effect is often linked to the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel. tandfonline.com The hERG channel is critical for the repolarization phase of the cardiac action potential, and its blockade delays this process, thereby prolonging the QT interval. tandfonline.comresearchgate.net

Table 2: Potential Cardiovascular Effects based on Related Phenethylamines

Effect Mechanism Consequence Reference
QT Prolongation Inhibition of the hERG potassium channel. Increased risk of ventricular arrhythmia. tandfonline.comresearchgate.net

| Functional Impairment | Disruption of cardiac electrical conduction. | Altered heart rhythm and function. | nih.gov |

This table extrapolates potential effects from studies on other synthetic phenethylamines.

Influence of Metabolic Pathways on Toxicity Profiles

The toxicity of a xenobiotic is often profoundly influenced by its metabolic fate within the body. The process of metabolism can either detoxify a compound or, in some cases, bioactivate it into a more toxic substance. For phenethylamines, metabolism primarily occurs via cytochrome P450 (CYP450) enzymes in the liver. mdpi.com

Pathways such as N-demethylation, hydroxylation of the aromatic ring, and oxidation of the ethylamine (B1201723) side chain are common. The specific metabolites produced can have different pharmacological and toxicological profiles than the parent compound. For example, the bioactivation of some aromatic amines through N-hydroxylation by enzymes like CYP1A2, followed by further enzymatic reactions, can generate reactive intermediates that are highly capable of forming adducts with DNA and proteins, leading to genotoxicity and cellular damage. mdpi.com Therefore, an individual's metabolic enzyme profile can significantly influence their susceptibility to the toxic effects of a compound like N-Methyl-3-chlorophenethylamine.

Comparative Toxicological Profiles with Structurally Related Compounds

A comprehensive understanding of the toxicological profile of N-Methyl-3-chlorophenethylamine is enhanced by comparing it with structurally related compounds. These comparisons can provide insights into how specific structural modifications, such as the position of the chlorine atom on the phenyl ring and the presence or absence of a methyl group on the amine, influence toxicity. Key comparators include phenethylamine (B48288), N-methylphenethylamine, and chloro-substituted amphetamine analogs like 3-chloroamphetamine and p-chloroamphetamine.

Phenethylamine and N-Methylphenethylamine

Acute toxicity studies in mice have established the lethal doses for these compounds. For N-methylphenethylamine hydrochloride, the intraperitoneal minimum lethal dose (LDLo) is 203 mg/kg, and the oral 50% lethal dose (LD50) is 685 mg/kg. wikipedia.org Intravenous administration of NMPEA in mice shows an LD50 of 90 mg/kg. wikipedia.org For phenethylamine hydrochloride, the oral LD50 in mice is 400 mg/kg, with an intraperitoneal LD50 of 146 mg/kg and an intravenous LD50 of 50 mg/kg. researchgate.net Extremely high doses of phenethylamine (around 125–200 mg/kg intraperitoneally) have been shown to induce severe seizures, leading to death from brain hyperstimulation and cardiac arrest. nih.gov

In vitro studies using a beating human cardiomyocyte cell line have demonstrated the potential cardiotoxic effects of phenethylamine. PEA was found to increase the beats per minute (BPM) at concentrations of 0.8 and 8 µg/ml, while a higher concentration of 80 µg/ml led to a reduction in BPM and peak widening. nih.gov This suggests a dose-dependent effect on cardiac function.

Comparative Acute Toxicity Data in Mice

Compound Route of Administration LD50 (mg/kg)
N-Methylphenethylamine HCl Oral 685 wikipedia.org
N-Methylphenethylamine Intravenous 90 wikipedia.org
Phenethylamine HCl Oral 400 researchgate.net
Phenethylamine HCl Intraperitoneal 146 researchgate.net
Phenethylamine HCl Intravenous 50 researchgate.net
p-Chlorophenethylamine Intraperitoneal 146.7 nih.gov

Chloro-Substituted Analogs

The introduction of a chlorine atom to the phenethylamine or amphetamine structure can significantly alter the toxicological profile. Studies on chloro-substituted amphetamines, such as 3-chloroamphetamine (3-CA) and p-chloroamphetamine (PCA), provide valuable insights into the potential neurotoxic mechanisms of N-Methyl-3-chlorophenethylamine.

3-Chloroamphetamine (3-CA) is a psychostimulant and a potent serotonin-norepinephrine-dopamine releasing agent. wikipedia.orgcaymanchem.com Interestingly, 3-CA itself does not exhibit the same degree of serotonergic neurotoxicity as its para-substituted isomer, PCA. wikipedia.org This difference is attributed to the rapid metabolism of 3-CA through para-hydroxylation. However, when this metabolic pathway is inhibited, 3-CA displays neurotoxicity comparable to that of PCA. wikipedia.org This highlights the critical role of metabolism in modulating the toxicity of halogenated phenethylamines.

p-Chloroamphetamine (PCA) is a well-characterized serotonergic neurotoxin. wikipedia.org At high doses, it leads to a long-lasting depletion of serotonin and a loss of serotonergic nerve fibers in the brain. wikipedia.orgnih.gov The N-methylated derivative of PCA, p-chloromethamphetamine (PCMA), is also neurotoxic, as it is extensively metabolized to PCA in the body. wikipedia.org Studies on the alpha-ethyl homolog of PCA, 1-(4-chlorophenyl)-2-aminobutane (CAB), have shown that modifications to the alkyl chain can reduce both dopaminergic effects and serotonergic neurotoxicity. nih.gov

Research on the effects of PCA on the cytoskeleton has shown that repeated administration can lead to changes in the gene expression of microtubule-associated protein 2 (MAP2), which may contribute to its neurotoxic effects. nih.gov

Halogenation at the para position of the phenethylamine ring has been shown to significantly increase acute toxicity in mice. nih.gov For instance, the intraperitoneal LD50 for p-chlorophenethylamine is 146.7 mg/kg, which is comparable to that of the parent compound, phenethylamine. researchgate.netnih.gov

The genotoxicity of some psychoactive phenethylamines has been investigated, with studies showing that certain compounds can induce reactive oxygen species (ROS), leading to genetic damage. nih.gov While specific data on the genotoxicity of N-Methyl-3-chlorophenethylamine is not available, this is a potential area of concern for this class of compounds.

Comparative Effects of Chloro-Substituted Amphetamines

Compound Primary Mechanism Neurotoxicity Profile
3-Chloroamphetamine (3-CA) Serotonin-Norepinephrine-Dopamine Releasing Agent wikipedia.orgcaymanchem.com Neurotoxic when metabolism is inhibited wikipedia.org
p-Chloroamphetamine (PCA) Serotonergic Neurotoxin wikipedia.org Causes long-lasting serotonin depletion wikipedia.org
p-Chloromethamphetamine (PCMA) Metabolizes to PCA Slightly less potent neurotoxin than PCA wikipedia.org
1-(4-chlorophenyl)-2-aminobutane (CAB) Reduced Dopaminergic and Serotonergic Effects Less neurotoxic than PCA nih.gov

Future Directions and Emerging Research Avenues for N Methyl 3 Chlorophenethylamine

Rational Design of Novel Analogs with Tailored Pharmacological Properties

The rational design of novel analogs of N-Methyl-3-chlorophenethylamine is a primary avenue for future research, aiming to systematically explore the chemical space around this scaffold. The core structure, a phenethylamine (B48288) with N-methylation and a chlorine atom at the 3-position of the phenyl ring, offers multiple points for modification. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the synthesis of new molecules with specific, predictable pharmacological profiles. wikipedia.orgresearchgate.net

Future research would involve systematically altering substituents at various positions on the phenethylamine backbone. wikipedia.org Key modifications could include:

Varying the Phenyl Ring Substitution: While the current compound has a chlorine at the meta-position, creating analogs with substitutions at the ortho- or para- positions could significantly alter receptor affinity and selectivity. nih.govnih.gov Studies on other phenethylamines have shown that halogen groups at the para-position can have positive effects on binding affinity for certain receptors. nih.govbiomolther.org

Modifying the N-Alkyl Group: The N-methyl group could be replaced with other alkyl groups (e.g., ethyl, propyl) to probe the size limitations of the binding pocket at its target receptors. nih.gov Early studies on other phenethylamines indicated that simple N-alkylation often reduced activity, but more complex substitutions, such as N-benzyl groups, have been found to dramatically improve both binding affinity and functional activity at serotonin (B10506) receptors. nih.gov

Sidechain Modifications: Introducing a methyl group at the alpha position of the ethyl sidechain would convert the phenethylamine into a substituted amphetamine, which typically alters its pharmacokinetic profile and mechanism of action at monoamine transporters. nih.gov

By synthesizing and evaluating these new analogs, researchers can build a comprehensive SAR map. This map would be invaluable for designing compounds with tailored properties, such as enhanced selectivity for a specific receptor subtype or a desired balance of activity between different monoamine transporters. biomolther.org

Advanced Computational and In Silico Modeling for Predicting Biological Activity and Toxicological Outcomes

The use of advanced computational and in silico modeling is a critical future direction that can accelerate research while reducing reliance on costly and time-consuming experimental screening. nih.govspringernature.com These methods use the chemical structure of a compound to predict its properties, including biological activity and potential toxicity. numberanalytics.com

For N-Methyl-3-chlorophenethylamine and its rationally designed analogs, in silico techniques can be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between chemical structure and biological activity. numberanalytics.combio-hpc.eu By developing a QSAR model from a training set of related phenethylamines with known activities, researchers can predict the activity of novel, unsynthesized analogs. nih.govresearchgate.net This allows for the prioritization of compounds for synthesis that are most likely to have the desired pharmacological properties. nih.gov

ADMET Prediction: A major challenge in developing new chemical probes or therapeutic agents is ensuring they have suitable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. nih.govaudreyli.com Numerous computational tools can now predict these properties, including potential for cardiotoxicity, mutagenicity, or inhibition of key metabolic enzymes like cytochrome P450s. springernature.comcomputabio.comacs.org Applying these models early in the design phase can help flag potential liabilities and guide the design of safer compounds. drugtargetreview.com

Molecular Docking: This technique simulates the binding of a molecule to the three-dimensional structure of a target protein, such as a receptor or transporter. nih.govherts.ac.uk Docking studies can predict the binding affinity and orientation of N-Methyl-3-chlorophenethylamine at its putative targets, providing insights into the specific molecular interactions that drive its activity. nih.govbiomolther.org This information can further guide the rational design of more potent and selective analogs.

Table 1: In Silico Modeling Approaches for N-Methyl-3-chlorophenethylamine Research
Modeling TechniquePrimary ApplicationPredicted OutcomesRelevance to Future Research
QSARPredictive biological activityReceptor affinity, transporter inhibition potencyPrioritizes synthesis of analogs with high predicted activity. nih.gov
ADMET ModelingToxicity and pharmacokinetic predictionCardiotoxicity, mutagenicity, metabolism pathways, bioavailability. nih.govacs.orgIdentifies and mitigates potential safety and metabolic issues early. springernature.com
Molecular DockingTarget interaction analysisBinding pose, affinity scores, key molecular interactions. nih.govProvides mechanistic insight to guide structure-based design. herts.ac.uk

Development of Highly Sensitive and Specific Analytical Methodologies for Complex Biological Matrices

A crucial area for future work is the development and validation of robust analytical methods for the detection and quantification of N-Methyl-3-chlorophenethylamine in complex biological matrices such as blood, urine, and plasma. The availability of such methods is essential for any future pharmacokinetic studies, as well as for forensic and clinical toxicology. nih.govnih.gov

The primary techniques for this purpose are mass spectrometry-based methods, which offer high sensitivity and specificity. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a well-established technique for analyzing phenethylamine-type compounds. nih.govearticle.net Future research would involve developing a specific GC-MS method, which would likely require a derivatization step (e.g., with trifluoroacetyl) to improve the chromatographic properties and mass spectral fragmentation of N-Methyl-3-chlorophenethylamine. maps.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has become the gold standard in many toxicology laboratories due to its superior sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization. researchgate.netfda.gov.tw A future research goal would be to develop a validated LC-MS/MS method operating in multiple reaction monitoring (MRM) mode. nih.govnih.govresearchgate.net This would involve optimizing sample preparation (e.g., liquid-liquid extraction or solid-phase extraction) and identifying unique precursor-to-product ion transitions for unambiguous identification and quantification. researchgate.net

The development of these methods would need to address challenges such as matrix effects, where other components in the biological sample can interfere with the analysis, and ensure adequate performance in terms of linearity, accuracy, precision, and limits of detection. nih.govresearchgate.net

Table 2: Potential Analytical Methodologies for N-Methyl-3-chlorophenethylamine
TechniqueSample PreparationKey AdvantagesConsiderations for Method Development
GC-MSLiquid-Liquid Extraction, Derivatization (e.g., TFA). maps.orgHigh chromatographic resolution, established libraries. nih.govRequires derivatization, potential for thermal degradation.
LC-MS/MSLiquid-Liquid or Solid-Phase Extraction. nih.govresearchgate.netHigh sensitivity and specificity, no derivatization needed. researchgate.netfda.gov.twOptimization of ion transitions, management of matrix effects. nih.gov
LC-QTOF-MSDilute-and-shoot or LLE. nih.govHigh-resolution data allows for identification of unknown metabolites.Primarily for qualitative screening rather than quantification. nih.gov

In-depth Exploration of Specific Receptor Subtype and Transporter Interactions

While the general effects of phenethylamines are known, the specific pharmacological profile of N-Methyl-3-chlorophenethylamine remains largely uncharacterized. A significant future research avenue is the in-depth exploration of its interactions with specific monoamine transporters and receptor subtypes. This is critical for understanding its mechanism of action at a molecular level.

Key targets for investigation include:

Monoamine Transporters: The primary targets for many phenethylamines are the transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (SERT). nih.gov Halogen substitution on the phenyl ring is known to significantly impact activity and selectivity. For example, para-substituted amphetamines often exhibit enhanced serotonergic properties compared to their unsubstituted analogs. nih.gov Future studies should use radioligand binding assays to determine the affinity (Ki) of N-Methyl-3-chlorophenethylamine for DAT, NET, and SERT, and functional assays to determine whether it acts as an inhibitor of reuptake or a releasing agent. nih.govnih.gov

Serotonin (5-HT) Receptors: Substituted phenethylamines frequently interact with various 5-HT receptor subtypes, particularly the 5-HT2A and 5-HT2C receptors. nih.govfrontiersin.org Characterizing the binding affinity and functional activity (i.e., agonist or antagonist) of N-Methyl-3-chlorophenethylamine at these and other 5-HT receptors is essential. biomolther.orgnih.gov

Trace Amine-Associated Receptor 1 (TAAR1): This receptor is activated by endogenous trace amines and many amphetamine-like substances, playing a role in modulating monoaminergic neurotransmission. nih.govwikipedia.org Investigating the activity of N-Methyl-3-chlorophenethylamine at TAAR1 would provide a more complete picture of its neuropharmacology.

These explorations will clarify the compound's selectivity and potency, providing a detailed pharmacological fingerprint that is currently missing from the scientific literature.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Methyl 3-chlorophenethylamine, and how are they validated?

  • Methodological Answer : The synthesis typically involves reductive amination of 3-chlorophenethylamine with formaldehyde or methylating agents like methyl iodide. For example, Staudinger reduction (using azide intermediates) has been applied to synthesize 3-chlorophenethylamine derivatives, followed by N-methylation . Validation includes 1H/13C NMR to confirm methyl group integration and amine proton shifts, mass spectrometry (e.g., ESI-MS) for molecular ion verification (e.g., m/z 156.2 [M+H]+ for related compounds), and UV spectroscopy to detect conjugated systems. Purity is assessed via HPLC with >95% threshold .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H NMR : Identifies aromatic protons (δ 7.2–7.4 ppm for 3-chloro substitution) and methylene/methyl groups (δ 3.0–3.2 ppm for –CH2–NH–CH3) .
  • 13C NMR : Confirms the methylamine carbon (δ 35–45 ppm) and aromatic carbons (δ 120–140 ppm) .
  • Mass Spectrometry : Detects molecular ions (e.g., m/z 169.6 for C9H12ClN) and fragmentation patterns.
  • UV-Vis : Monitors π→π* transitions in aromatic systems (e.g., λmax ~260 nm) .

Q. What are the common impurities in this compound synthesis, and how are they identified?

  • Methodological Answer : Key impurities include unreacted 3-chlorophenethylamine, over-methylated products (e.g., N,N-dimethyl derivatives), and halogenated by-products. GC-MS or HPLC-DAD with reverse-phase C18 columns (acetonitrile/water mobile phase) separates these. For example, unreacted amine shows distinct retention times, while dimethylated derivatives exhibit shifted NMR methyl peaks (δ 2.2–2.5 ppm) .

Advanced Research Questions

Q. How can reaction conditions be optimized for N-methylation of 3-chlorophenethylamine to minimize by-products?

  • Methodological Answer :

  • Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance methyl iodide reactivity in biphasic systems.
  • Stoichiometry : Maintain a 1.2:1 molar ratio of methylating agent to amine to prevent over-alkylation.
  • Temperature Control : Reactions at 0–5°C reduce side reactions (e.g., oxidation) .
  • In Situ Monitoring : TLC (silica gel, ethyl acetate/hexane) tracks reaction progress. Spots with Rf ~0.5 (amine) and ~0.7 (product) guide quenching .

Q. How to resolve discrepancies in NMR data when synthesizing this compound derivatives?

  • Methodological Answer :

  • Spectral Comparison : Cross-reference with published spectra (e.g., δ 3.22 ppm for –CH2–NH– in 3-chlorophenethylamine hydrochloride ).
  • Decoupling Experiments : Use 2D NMR (COSY, HSQC) to assign overlapping proton signals (e.g., aromatic vs. aliphatic regions).
  • Purity Assessment : HPLC analysis (e.g., C18 column, 1 mL/min flow rate) identifies residual solvents or unreacted intermediates causing signal interference .

Q. What mechanistic insights guide the design of novel this compound derivatives for biological studies?

  • Methodological Answer :

  • Functionalization : Amide coupling (e.g., with 4-nitrobenzoyl chloride ) introduces bioactivity probes. Reaction conditions (e.g., DCM solvent, 0°C, triethylamine base) prevent hydrolysis.
  • Structure-Activity Relationships (SAR) : Modify the chloro-substituent position (e.g., 2- vs. 4-chloro analogs ) to assess receptor binding trends.
  • In Silico Modeling : Docking studies (e.g., AutoDock Vina) predict interactions with targets like monoamine transporters, guiding synthetic prioritization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.